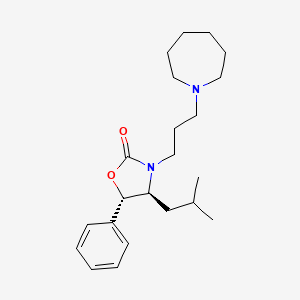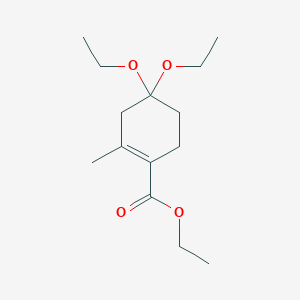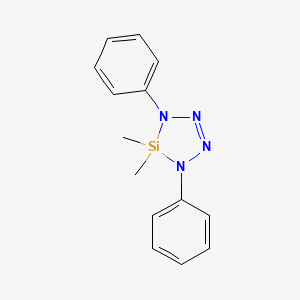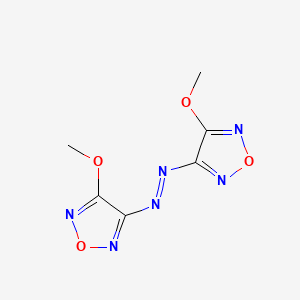
N-(3-Aminopropyl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of both an aminopropyl group and a phenyl group attached to the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-Aminopropyl)-N’-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 3-aminopropylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Aminopropyl)-N’-phenylthiourea may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminopropyl)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)-N’-phenylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Aminopropyl)-N’-dodecylpropane-1,3-diamine
- N-(3-Aminopropyl)morpholine
- 3-Aminopropyltriethoxysilane
Uniqueness
N-(3-Aminopropyl)-N’-phenylthiourea is unique due to the presence of both an aminopropyl group and a phenyl group attached to the thiourea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Propiedades
| 99473-71-9 | |
Fórmula molecular |
C10H15N3S |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
1-(3-aminopropyl)-3-phenylthiourea |
InChI |
InChI=1S/C10H15N3S/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H2,12,13,14) |
Clave InChI |
MASNQORRMCQSFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)






